3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(2-methylphenyl)urea
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Overview
Description
3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(2-methylphenyl)urea is an organic compound that features a benzofuran ring system and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(2-methylphenyl)urea typically involves the following steps:
Formation of 2,3-Dihydro-1-benzofuran-3-ylmethylamine: This intermediate can be synthesized by the reduction of 2,3-dihydro-1-benzofuran-3-carboxylic acid using a reducing agent such as lithium aluminum hydride.
Coupling with 2-Methylphenyl Isocyanate: The intermediate is then reacted with 2-methylphenyl isocyanate under mild conditions to form the desired urea derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(2-methylphenyl)urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials and as a building block for polymers.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(2-methylphenyl)urea involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes such as cyclooxygenase, leading to anti-inflammatory effects.
Pathways Involved: It may inhibit pathways involved in cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1-benzofuran-3-ylmethylamine: A precursor in the synthesis of the target compound.
2-Methylphenyl Isocyanate: Another precursor used in the synthesis.
Benzofuran Derivatives: Compounds with similar benzofuran ring systems.
Uniqueness
3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(2-methylphenyl)urea is unique due to its combination of a benzofuran ring and a urea moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-3-ylmethyl)-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12-6-2-4-8-15(12)19-17(20)18-10-13-11-21-16-9-5-3-7-14(13)16/h2-9,13H,10-11H2,1H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEYZHNRHINAMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2COC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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